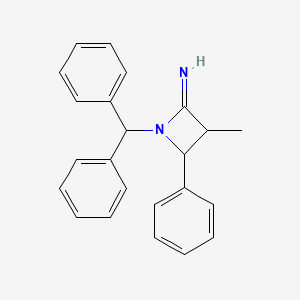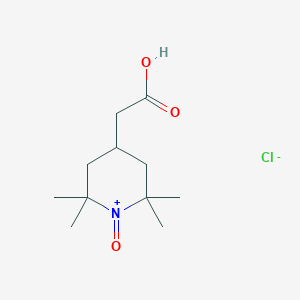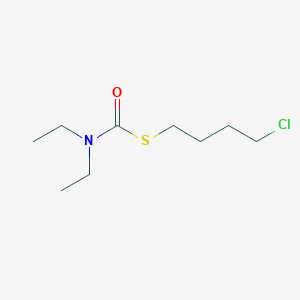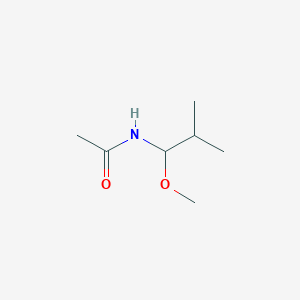
N-(1-Methoxy-2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxy-2-methylpropyl)acetamide is an organic compound with the molecular formula C7H15NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-methoxy-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxy-2-methylpropyl)acetamide can be achieved through the reaction of acetic anhydride with 1-methoxy-2-methylpropanamine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow processes. The starting materials, acetic anhydride and 1-methoxy-2-methylpropanamine, are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxy-2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halide or thiol derivatives.
Scientific Research Applications
N-(1-Methoxy-2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-Methoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methylpropyl)acetamide: Similar structure but lacks the methoxy group.
N-(2-Methylpropyl)acetamide: Similar structure with a different alkyl group.
N-Methylacetamide: A simpler amide with a methyl group instead of the 1-methoxy-2-methylpropyl group.
Uniqueness
N-(1-Methoxy-2-methylpropyl)acetamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87740-43-0 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(1-methoxy-2-methylpropyl)acetamide |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(10-4)8-6(3)9/h5,7H,1-4H3,(H,8,9) |
InChI Key |
UFGYBEMXVOMLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


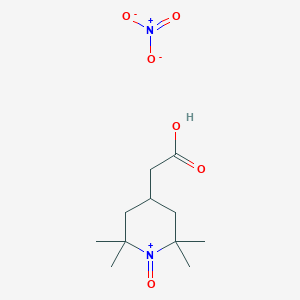
![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
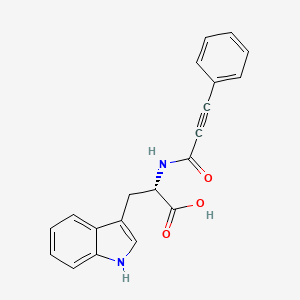
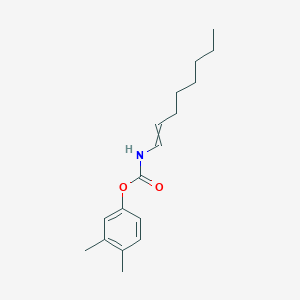
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
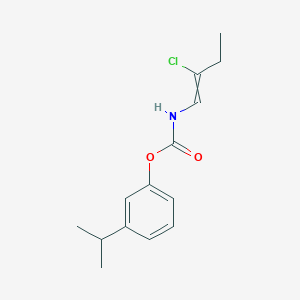
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
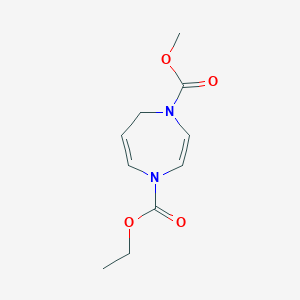
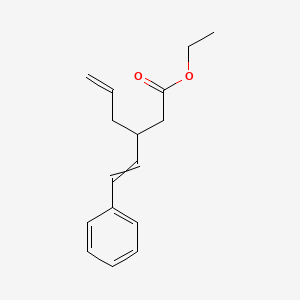
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
